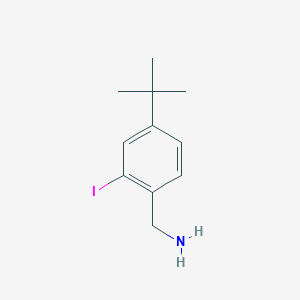
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine is a heterocyclic compound that features a thiazole ring substituted with a trifluoroethoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine typically involves the reaction of 2,2,2-trifluoroethanol with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on a thiazole precursor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
- Oxidation products include oximes and nitriles.
- Reduction products are more saturated thiazole derivatives.
- Substitution reactions yield various substituted thiazole compounds.
Scientific Research Applications
Chemistry: In chemistry, (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine largely depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
- (2-(Trifluoromethyl)thiazol-5-yl)methanamine
- 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol
Comparison: Compared to similar compounds, (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine offers unique properties due to the presence of the trifluoroethoxy group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H7F3N2OS |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C6H7F3N2OS/c7-6(8,9)3-12-5-11-2-4(1-10)13-5/h2H,1,3,10H2 |
InChI Key |
CTAMTGHQYQPYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)OCC(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)
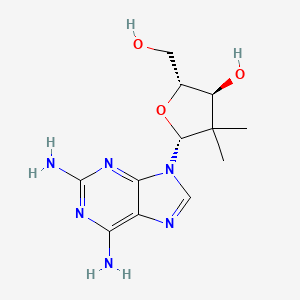
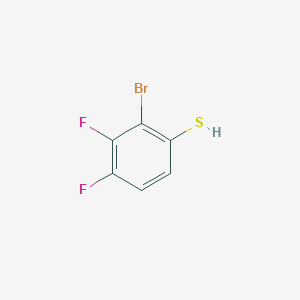
![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
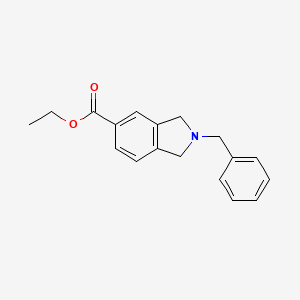
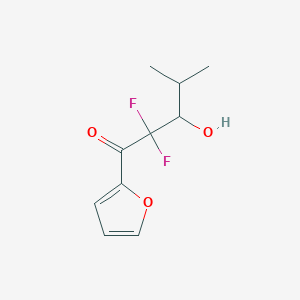
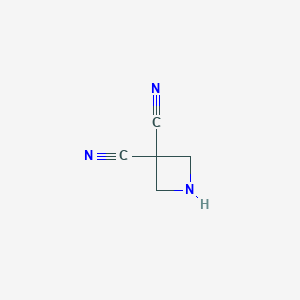
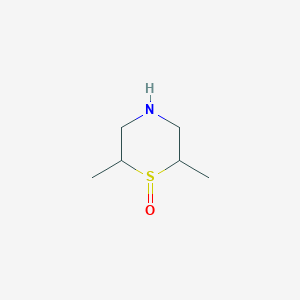
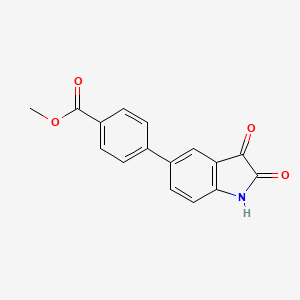
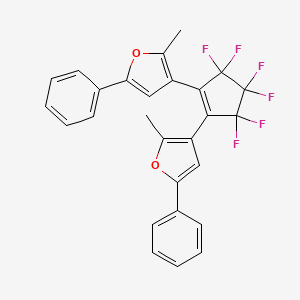
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
